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molecular formula C6H3Br2F B074303 2,4-Dibromo-1-fluorobenzene CAS No. 1435-53-6

2,4-Dibromo-1-fluorobenzene

Cat. No. B074303
M. Wt: 253.89 g/mol
InChI Key: MKHDDTWHDFVYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068403

Procedure details

A solution of 2,4-dibromofluorobenzene (12.7 g, containing 30% 3,4-dibromofluorobenzene) in dry tetrahydrofuran (THF) (10 ml) is added over 5 min to a stirred suspension of magnesium turnings (1.15 g) in dry THF (50 ml) under an atmosphere of nitrogen and cooled in a water bath. After 1 hour, when all the magnesium has reacted, this reagent is added over 20 min to a stirred solution of trimethoxyborane (7 ml) in dry diethyl ether (80 ml) under an atmosphere of nitrogen and cooled at -78° C. The mixture is stirred at -78° C. for a further 15 min. and glacial acetic acid (6 ml) added followed by water (50 ml). The mixture is warmed to room temperature, extracted with diethyl ether (x3), washed with water, dried and the solvent evaporated under reduced pressure. The residue is stirred with carbon tetrachloride (30 ml) and then cooled at 0° C. The crystals of dihydroxy-(5-bromo-2-fluorophenyl)-borane are filtered off and washed with a little carbon tetrachloride. Yield 2.8 g m.pt. 173°-174° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[F:9].[Mg].C[O:12][B:13](OC)[O:14]C.C(O)(=O)C>O1CCCC1.C(OCC)C.O>[OH:12][B:13]([OH:14])[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Br)F
Name
Quantity
1.15 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at -78° C. for a further 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (x3)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue is stirred with carbon tetrachloride (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C
FILTRATION
Type
FILTRATION
Details
The crystals of dihydroxy-(5-bromo-2-fluorophenyl)-borane are filtered off
WASH
Type
WASH
Details
washed with a little carbon tetrachloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OB(C1=C(C=CC(=C1)Br)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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